Bistratamide G

Description

Discovery and Natural Occurrence in Lissoclinum bistratum

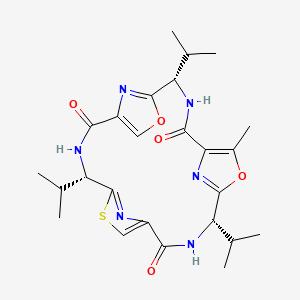

This compound was first reported in 2003 as part of a series of modified cyclic hexapeptides (bistratamides E–J) isolated from the Philippine ascidian Lissoclinum bistratum. Structural elucidation via NMR spectroscopy and mass spectrometry revealed a 25-membered macrocyclic core composed of three L-valine residues interspersed with oxazole and thiazole rings. The compound’s antitumor activity was identified through in vitro assays against the HCT-116 human colon adenocarcinoma cell line, with moderate cytotoxicity observed at micromolar concentrations.

Table 1: Key Structural and Bioactive Properties of this compound

Taxonomic and Ecological Context of Source Organisms

Lissoclinum bistratum (class Ascidiacea, family Didemnidae) is a colonial tunicate distributed across tropical Indo-Pacific reefs, including the Philippines and Indonesia. As filter feeders, these organisms rely on secondary metabolites like bistratamides for chemical defense against predation and biofouling. The species’ ability to thrive in competitive benthic environments is partly attributed to its rich repertoire of cyclic peptides, which exhibit both ecological and pharmacological roles.

Historical Significance in Marine Natural Product Research

This compound belongs to a broader family of >20 bistratamides, which have become model systems for studying marine peptide biosynthesis and drug discovery. Its identification accelerated interest in oxazole/thiazole-containing cyclic peptides, which are now recognized as a hallmark of ascidian chemistry. Notably, the compound’s synthetic accessibility—achieved via solid-phase peptide synthesis and macrocyclization strategies—has enabled structure-activity relationship studies critical for anticancer drug development.

Research Milestones :

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H32N6O5S |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(4S,11S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6,13-dioxa-20-thia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |

InChI |

InChI=1S/C25H32N6O5S/c1-10(2)16-23-26-14(8-35-23)20(32)30-18(12(5)6)25-27-15(9-37-25)21(33)28-17(11(3)4)24-31-19(13(7)36-24)22(34)29-16/h8-12,16-18H,1-7H3,(H,28,33)(H,29,34)(H,30,32)/t16-,17-,18-/m0/s1 |

InChI Key |

YDONFAWPMVOOTI-BZSNNMDCSA-N |

Isomeric SMILES |

CC1=C2C(=O)N[C@H](C3=NC(=CO3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=CO3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

NMR Spectral Analysis

The NMR spectrum exhibited three aromatic singlets ( 8.12–8.27) corresponding to oxazole and thiazole protons, alongside three amide NH signals ( 8.42–8.69). The NMR spectrum confirmed six sp-hybridized carbons ( 141.5–171.6), consistent with heterocyclic rings.

Absolute Configuration Determination

Advanced Marfey’s analysis after ozonolysis and acid hydrolysis identified L-alanine and L-valine residues, with stereochemical assignments further corroborated by chiral HPLC. This resolved ambiguities in early structural proposals.

Synthetic Strategies for this compound

Total synthesis of this compound has been achieved via two primary routes: linear peptide assembly and convergent heterocycle coupling .

Linear Assembly via Dehydrooligopeptides (Yonezawa et al., 2005)

This method employs ΔAla (dehydroalanine) and ΔAbu (dehydroaminobutyric acid) residues to facilitate cyclization:

-

Building Block Preparation :

-

ΔAla and ΔAbu units synthesized via Erlenmeyer azlactone formation.

-

Thiazole rings constructed using Hantzsch thiazole synthesis with L-cysteine derivatives.

-

-

Sequential Peptide Elongation :

-

Solid-phase peptide synthesis (SPPS) on Wang resin with Fmoc chemistry.

-

Coupling agents: HBTU/HOBt in DMF, with DIEA as base.

-

-

Macrocyclization :

Convergent Oxazole-Thiazole Coupling (Kelly and You, 2007)

This approach emphasizes modular assembly of preformed heterocycles:

-

Oxazole Synthesis :

-

Thiazole Assembly :

-

Fragment Condensation :

Stepwise Synthesis and Optimization

Building Block Synthesis

Cyclization Challenges

-

Ring Strain : The 18-membered macrocycle necessitates high-dilution conditions to suppress oligomerization.

-

Stereochemical Control : Epimerization at ΔAla residues minimized using DIEA at 0°C.

Analytical Characterization and Validation

Hydrolysis and Marfey’s Analysis

Acid hydrolysis (6 M HCl, 110°C, 24 h) followed by derivatization with L-FDAA confirmed:

Challenges and Methodological Innovations

Stereochemical Complications

Q & A

Q. How should researchers address potential biases in in vivo efficacy studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.